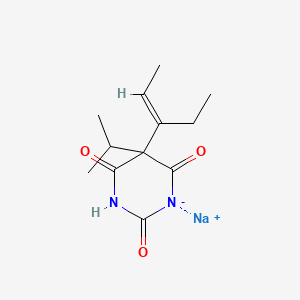
5-(1-Ethyl-1-propenyl)-5-isopropylbarbituric acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Ethyl-1-propenyl)-5-isopropylbarbituric acid, sodium salt is a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants and are used for various medical purposes, including anesthesia and treatment of certain types of epilepsy. This particular compound is a sodium salt form, which enhances its solubility in water, making it easier to administer in a clinical setting.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-1-propenyl)-5-isopropylbarbituric acid, sodium salt typically involves the following steps:
Formation of the Barbituric Acid Core: This is achieved by reacting urea with malonic acid derivatives under acidic conditions.
Alkylation: The barbituric acid core is then alkylated using 1-ethyl-1-propenyl and isopropyl groups. This step often requires the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the barbituric acid, making it more nucleophilic.
Conversion to Sodium Salt: The final step involves converting the alkylated barbituric acid to its sodium salt form by reacting it with sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process by providing better control over reaction times and temperatures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the ethyl and isopropyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the carbonyl groups in the barbituric acid core to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong nucleophile and a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of new cationic salts.
Applications De Recherche Scientifique
5-(1-Ethyl-1-propenyl)-5-isopropylbarbituric acid, sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and protein binding.
Medicine: Investigated for its potential use as an anesthetic and anticonvulsant.
Industry: Utilized in the manufacture of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The compound exerts its effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of synaptic transmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenobarbital: Another barbiturate used as an anticonvulsant.
Thiopental: A barbiturate used for induction of anesthesia.
Secobarbital: Used for short-term treatment of insomnia.
Uniqueness
5-(1-Ethyl-1-propenyl)-5-isopropylbarbituric acid, sodium salt is unique due to its specific alkyl groups, which may confer distinct pharmacokinetic properties, such as solubility and metabolic stability, compared to other barbiturates.
Propriétés
Numéro CAS |
64038-26-2 |
|---|---|
Formule moléculaire |
C12H17N2NaO3 |
Poids moléculaire |
260.26 g/mol |
Nom IUPAC |
sodium;5-[(E)-pent-2-en-3-yl]-5-propan-2-ylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H18N2O3.Na/c1-5-8(6-2)12(7(3)4)9(15)13-11(17)14-10(12)16;/h5,7H,6H2,1-4H3,(H2,13,14,15,16,17);/q;+1/p-1/b8-5+; |
Clé InChI |
KSHSMIOEKZNPPQ-HAAWTFQLSA-M |
SMILES isomérique |
CC/C(=C\C)/C1(C(=O)NC(=O)[N-]C1=O)C(C)C.[Na+] |
SMILES canonique |
CCC(=CC)C1(C(=O)NC(=O)[N-]C1=O)C(C)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dimethyl-7-nitrobenzo[H]quinoline](/img/structure/B14506869.png)
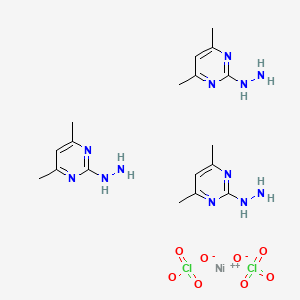



![3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14506904.png)
![2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid](/img/structure/B14506909.png)
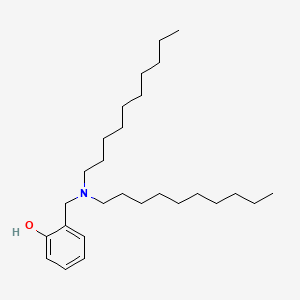
![8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole](/img/structure/B14506928.png)
![1-(3-Methoxy-2-oxabicyclo[3.2.0]heptan-6-yl)oct-1-en-3-ol](/img/structure/B14506929.png)
![3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14506935.png)
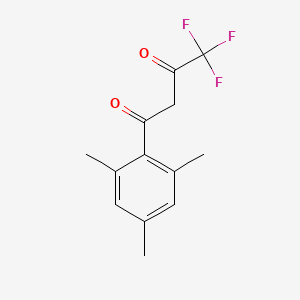
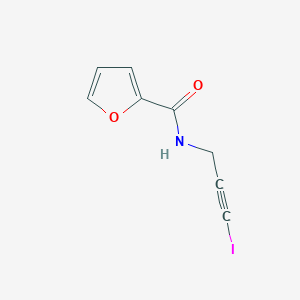
![N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine](/img/structure/B14506949.png)
